molecular formula C18H16Cl3N5O2 B2509169 8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-50-1

8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2509169
CAS No.: 923461-50-1
M. Wt: 440.71
InChI Key: NIJLNFNZXQULIH-UHFFFAOYSA-N
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Description

8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound designed for pharmaceutical and biochemical research. This synthetic purine derivative features a complex imidazopurine dione core that is strategically functionalized with a 2-chloroethyl group at the N-8 position and a 2,4-dichlorobenzyl group at the N-3 position. This specific substitution pattern is characteristic of a class of molecules investigated for their potential as modulators of various biological pathways, drawing parallels to other theophylline-derived and benzyl-substituted purine analogs documented in scientific literature . The presence of the chloroethyl moiety is a key structural feature often associated with alkylating agents, suggesting potential research applications in studying enzyme inhibition or targeted covalent binding . The dichlorobenzyl group, a common pharmacophore found in bioactive molecules, may contribute to receptor binding affinity and selectivity. Researchers can utilize this compound as a key intermediate in medicinal chemistry programs, particularly in the synthesis and development of novel purine-based therapeutic candidates. It is also a valuable reference standard for analytical method development and compound identification in various assay systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

923461-50-1

Molecular Formula

C18H16Cl3N5O2

Molecular Weight

440.71

IUPAC Name

6-(2-chloroethyl)-2-[(2,4-dichlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H16Cl3N5O2/c1-10-8-25-14-15(22-17(25)24(10)6-5-19)23(2)18(28)26(16(14)27)9-11-3-4-12(20)7-13(11)21/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

NIJLNFNZXQULIH-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 922471-17-8) is a member of the imidazo[2,1-f]purine family. This class of compounds has gained attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C18H16Cl3N5O2
  • Molecular Weight : 440.7 g/mol
  • Structural Features : The compound contains a dichlorobenzyl moiety and a chloroethyl group which are significant for its biological interactions.

Research indicates that compounds in the imidazo[2,1-f]purine class can exhibit their biological effects through several mechanisms:

  • Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in regulating mood and anxiety. Modulation of these receptors suggests potential antidepressant and anxiolytic properties .
  • Phosphodiesterase Inhibition : It has been evaluated as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4B and PDE10A. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), thereby enhancing signaling pathways involved in mood regulation and cognitive function .

Antidepressant Effects

In preclinical studies, derivatives of imidazo[2,1-f]purine compounds have demonstrated significant antidepressant-like effects in animal models. For example:

  • Forced Swim Test (FST) : Selected compounds exhibited reduced immobility time in the FST, suggesting antidepressant activity comparable to established drugs like fluoxetine .

Anxiolytic Activity

The compound's ability to modulate serotonin receptors also hints at anxiolytic potential:

  • Comparative Studies : In vivo studies indicated that certain derivatives exhibited greater anxiolytic effects than diazepam at equivalent doses. This positions them as promising candidates for the treatment of anxiety disorders .

Antitumor Activity

Imidazo[2,1-f]purines have been investigated for their anticancer properties:

  • Cell Line Studies : The compound has shown efficacy against various tumor cell lines in vitro. Notably, it demonstrated potent activity against K-rasB transgenic mouse models, indicating its potential as an anticancer agent .

Data Tables

Biological ActivityMechanismReference
Antidepressant5-HT receptor modulation
Anxiolytic5-HT receptor modulation
AntitumorCytotoxicity against tumor cells

Case Studies

  • Case Study on Antidepressant Properties :
    • A study evaluated a series of imidazo[2,1-f]purine derivatives for their antidepressant effects using behavioral tests in mice. The results indicated that specific modifications to the chemical structure significantly enhanced serotonin receptor affinity and antidepressant efficacy.
  • Case Study on Antitumor Activity :
    • A comprehensive analysis involving multiple cancer cell lines revealed that the compound inhibited cell proliferation effectively. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares the target compound with key analogs, focusing on substituents, molecular properties, and reported biological activities.

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Formula Molecular Weight Key Biological Activity References
Target Compound : 8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-... 2,4-dichlorobenzyl 2-chloroethyl Not explicitly provided ~420 (estimated) Inferred adenosine receptor modulation (hypothetical)
3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-... (CAS: 919041-24-0) 2-chlorobenzyl 2-hydroxyethyl C₁₈H₁₈ClN₅O₃ 387.82 TGF-β inhibition, anticancer
8-(4-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-... (CAS: N/A) 2-ethoxyethyl 4-chlorophenyl C₂₄H₂₂ClN₅O₃ 463.92 Unspecified receptor interactions
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-... (CAS: 923151-97-7) 2-[(3-chlorophenyl)amino]ethyl Tetramethyl groups C₁₉H₂₂ClN₇O₂ 386.80 Potential CNS receptor modulation
8-(3-Chloro-4-methylphenyl)-3-(2-methylallyl)-1,7-dimethyl-... (CAS: 899726-92-2) 2-methylallyl 3-chloro-4-methylphenyl C₂₀H₂₁ClN₅O₂ 414.87 Structural isomerism studies

Key Structural and Functional Insights:

2,4-Dichlorobenzyl at Position 3 offers stronger electron-withdrawing effects than monosubstituted benzyl groups (e.g., 2-chlorobenzyl in ), which may enhance receptor binding affinity .

Biological Activity Trends: Compounds with hydrophilic groups (e.g., 2-hydroxyethyl in ) are associated with TGF-β inhibition, suggesting polar substituents may favor enzyme-targeted activity .

Receptor Selectivity: Analogous imidazo-purine derivatives (e.g., ) with hybrid substituents (e.g., dihydroisoquinolinyl) exhibit dual activity on serotonin/dopamine receptors and phosphodiesterases (PDE4B1, PDE10A), highlighting the scaffold’s versatility .

Research Findings and Implications

  • Adenosine Receptor Interactions: The target compound’s dichlorobenzyl group may align with adenosine A₃ receptor ligands, which often feature halogenated aromatic moieties .
  • Therapeutic Potential: Structural similarities to TGF-β inhibitors () suggest possible applications in fibrosis or cancer, though empirical validation is needed .

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